molecular formula C12H21N5O2 B2846652 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide CAS No. 920438-59-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide

Cat. No.: B2846652
CAS No.: 920438-59-1
M. Wt: 267.333
InChI Key: YHEQUJYJIUGJBB-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group attached to the tetrazole ring and an ethoxyacetamide moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide typically involves a multi-step process. One common method is the Ugi-azide reaction, which is a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and an azide source. The reaction is carried out in a suitable solvent, such as methanol or water, and often requires a catalyst like tetradecyltrimethylammonium bromide (TTAB) to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids or amides, allowing it to bind to enzymes or receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide stands out due to its specific structural features, such as the ethoxyacetamide moiety, which can influence its solubility, stability, and bioactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-19-9-12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEQUJYJIUGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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